molecular formula C12H21ClN4O B14795733 (S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B14795733
M. Wt: 272.77 g/mol
InChI Key: DISQSHHLYBOVLY-UHFFFAOYSA-N
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Description

(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.

    N,N-Diethylation: The final step involves the diethylation of the amine group on the pyrimidine ring, typically using diethyl sulfate or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrimidine ring, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Ethyl-2-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
  • (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Uniqueness

(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both diethyl and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

N,N-diethyl-6-pyrrolidin-3-yloxypyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H

InChI Key

DISQSHHLYBOVLY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCNC2.Cl

Origin of Product

United States

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